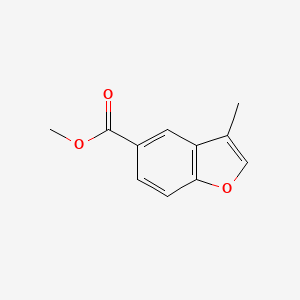
3-fluorocyclobutane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluorocyclobutane-1-sulfonyl chloride is a chemical compound with the molecular formula C4H6ClFO2S. It is a sulfonyl chloride derivative, characterized by the presence of a fluorine atom on the cyclobutane ring.
Mechanism of Action
Target of Action
3-Fluorocyclobutane-1-sulfonyl chloride is a type of sulfonyl fluoride, which are known to be used as electrophilic warheads by both medicinal chemists and chemical biologists . The balance of reactivity and stability of sulfonyl fluorides is attractive for these applications .
Mode of Action
Sulfonyl fluorides, in general, are known to interact with their targets through sulfur(vi)-fluoride exchange (sufex) reactions . These reactions are characterized by their “click-like” reactivity, which means they are fast, efficient, and selective .
Biochemical Pathways
Sulfonyl fluorides are known to have diverse applications, suggesting that they may affect multiple biochemical pathways .
Result of Action
Sulfonyl fluorides are known to have unique and appealing properties, which has attracted a fast-growing research interest on sulfonyl fluoride being a privileged warhead in chemical biology and drug discovery .
Action Environment
It is known that sulfonyl fluorides are resistant to hydrolysis under physiological conditions, which suggests that they may be stable in various environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluorocyclobutane-1-sulfonyl chloride typically involves the fluorination of cyclobutane derivatives followed by sulfonylation. One common method is the nucleophilic fluorination of cyclobutane-1-sulfonyl chloride using reagents such as potassium fluoride (KF) or cesium fluoride (CsF) in the presence of a suitable solvent like acetonitrile . The reaction is usually carried out under mild conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to efficient and scalable production. The use of phase transfer catalysts can further enhance the reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
3-Fluorocyclobutane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl fluoride or sulfonamide under appropriate conditions.
Oxidation Reactions: Oxidation of this compound can lead to the formation of sulfonic acids or sulfonates.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3), amines, or alcohols in the presence of a base such as triethylamine (TEA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonyl Fluorides: Produced via reduction.
Sulfonates: Resulting from oxidation reactions.
Scientific Research Applications
3-Fluorocyclobutane-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of various fluorinated compounds, which are valuable in medicinal chemistry and material science.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a precursor for sulfonamide-based drugs.
Chemical Biology: It is employed in the design of chemical probes for studying biological systems and enzyme functions.
Industrial Applications: The compound is used in the production of specialty chemicals and advanced materials
Comparison with Similar Compounds
Similar Compounds
Cyclobutane-1-sulfonyl Chloride: Lacks the fluorine atom, resulting in different reactivity and properties.
3-Fluorocyclobutane-1-carboxylic Acid: Similar structure but with a carboxylic acid group instead of a sulfonyl chloride.
2-Fluorocyclobutane-1-sulfonyl Chloride: The fluorine atom is positioned differently, affecting its chemical behavior.
Uniqueness
3-Fluorocyclobutane-1-sulfonyl chloride is unique due to the presence of both a fluorine atom and a sulfonyl chloride group on the cyclobutane ring. This combination imparts distinct reactivity and stability, making it a valuable compound for various synthetic applications .
Properties
CAS No. |
1314964-82-3 |
|---|---|
Molecular Formula |
C4H6ClFO2S |
Molecular Weight |
172.61 g/mol |
IUPAC Name |
3-fluorocyclobutane-1-sulfonyl chloride |
InChI |
InChI=1S/C4H6ClFO2S/c5-9(7,8)4-1-3(6)2-4/h3-4H,1-2H2 |
InChI Key |
QGNOSMXTLHWVHM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1S(=O)(=O)Cl)F |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



